ethyl 2-[(4-methylpiperidine-1-carbothioyl)amino]benzoate
Overview
Description
ethyl 2-[(4-methylpiperidine-1-carbothioyl)amino]benzoate is a complex organic compound with a unique structure that combines a piperidine ring, a benzoic acid ester, and a sulfanylidenemethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4-methylpiperidine-1-carbothioyl)amino]benzoate typically involves multiple steps. One common method includes the reaction of 4-methylpiperidine with a suitable sulfanylidenemethylating agent, followed by the introduction of the benzoic acid ethyl ester moiety. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-[(4-methylpiperidine-1-carbothioyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring or the benzoic acid ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
ethyl 2-[(4-methylpiperidine-1-carbothioyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ethyl 2-[(4-methylpiperidine-1-carbothioyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanylidenemethyl group may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[[(4-Methyl-1-piperidinyl)-sulfanylidenemethyl]amino]benzoic acid methyl ester
- 2-[[(4-Methyl-1-piperidinyl)-sulfanylidenemethyl]amino]benzoic acid propyl ester
Uniqueness
ethyl 2-[(4-methylpiperidine-1-carbothioyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its methyl and propyl ester analogs, the ethyl ester may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications.
Biological Activity
Ethyl 2-[(4-methylpiperidine-1-carbothioyl)amino]benzoate is a compound of interest due to its potential biological activities, particularly in therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound is characterized by the following chemical structure:
- Chemical Formula : C₁₄H₁₈N₂O₂S
- Molecular Weight : 278.36 g/mol
This compound exhibits various pharmacological activities, primarily through its interaction with biological targets such as enzymes and receptors. Its mechanism is believed to involve:
- Inhibition of Matrix Metalloproteinases (MMPs) : MMPs play a crucial role in tissue remodeling and are implicated in cancer metastasis. The compound has shown promise as an MMP inhibitor, which could be beneficial in cancer therapy .
- Nitric Oxide Synthase Modulation : The compound's structure suggests potential interactions with nitric oxide synthase (NOS), which is involved in the production of nitric oxide (NO), a key signaling molecule in various physiological processes including vasodilation and immune response .
Biological Activity
Research has indicated several biological activities associated with this compound:
- Antitumor Activity : In vitro studies have demonstrated that derivatives similar to this compound exhibit cytotoxic effects on various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
- Anti-inflammatory Properties : The compound may reduce inflammation by modulating the expression of pro-inflammatory cytokines such as IL-6 and IL-8, potentially through its effects on nitric oxide production .
- Neuroprotective Effects : Some studies suggest that piperidine derivatives can provide neuroprotective benefits, possibly related to their ability to cross the blood-brain barrier and influence neurotransmitter systems.
Case Studies and Research Findings
Several studies have documented the biological activity of related compounds:
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : Predicted to have good intestinal absorption.
- Distribution : Likely to penetrate the blood-brain barrier.
- Metabolism : Metabolized primarily by cytochrome P450 enzymes.
- Excretion : Primarily excreted via renal pathways.
Safety and Toxicity
Initial assessments indicate that this compound has a favorable safety profile, with no significant acute toxicity reported in animal studies. However, comprehensive toxicological evaluations are necessary for clinical applications.
Properties
IUPAC Name |
ethyl 2-[(4-methylpiperidine-1-carbothioyl)amino]benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c1-3-20-15(19)13-6-4-5-7-14(13)17-16(21)18-10-8-12(2)9-11-18/h4-7,12H,3,8-11H2,1-2H3,(H,17,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYKFBXFPCPMFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=S)N2CCC(CC2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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